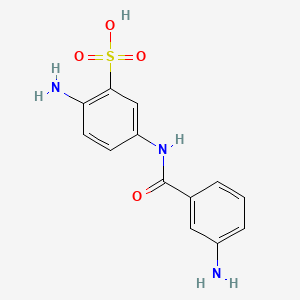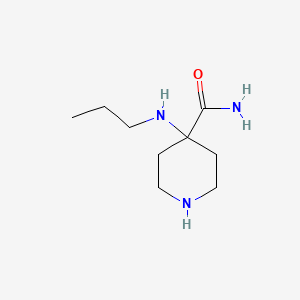
Benzyl(2-butenyl)diphenylphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(2-butenyl)diphenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorane group bonded to a benzyl and a 2-butenyl group, along with two phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-butenyl)diphenylphosphorane typically involves the reaction of benzyl chloride with diphenylphosphine followed by the addition of 2-butenyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphorane compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl(2-butenyl)diphenylphosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl and 2-butenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphoranes with various functional groups.
Applications De Recherche Scientifique
Benzyl(2-butenyl)diphenylphosphorane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of Benzyl(2-butenyl)diphenylphosphorane involves its ability to form stable carbon-phosphorus bonds. This is facilitated by the nucleophilic nature of the phosphorane group, which can readily react with electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the electrophiles it interacts with .
Comparaison Avec Des Composés Similaires
Triphenylphosphine: Similar in structure but lacks the benzyl and 2-butenyl groups.
Benzyltriphenylphosphonium chloride: Contains a benzyl group but differs in its overall structure and reactivity.
Diphenyl(2-butenyl)phosphine: Similar but lacks the benzyl group
Uniqueness: This combination of groups allows for versatile chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
748074-41-1 |
|---|---|
Formule moléculaire |
C23H24P+ |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
benzyl-[(E)-but-2-enyl]-diphenylphosphanium |
InChI |
InChI=1S/C23H24P/c1-2-3-19-24(22-15-9-5-10-16-22,23-17-11-6-12-18-23)20-21-13-7-4-8-14-21/h2-18H,19-20H2,1H3/q+1/b3-2+ |
Clé InChI |
BHTORTGZPSXZFT-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/C[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC=CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)













